molecular formula C8H9ClN2O2 B8685300 Methyl 3,5-diamino-4-chlorobenzoate

Methyl 3,5-diamino-4-chlorobenzoate

Cat. No.: B8685300
M. Wt: 200.62 g/mol
InChI Key: QSBFYMBFQLOZNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,5-diamino-4-chlorobenzoate is a benzoic acid derivative featuring a methyl ester group, two amino substituents at positions 3 and 5, and a chlorine atom at position 4. Compounds with similar frameworks, such as Isobutyl 3,5-diamino-4-chlorobenzoate (CAS 32961-44-7) and Propan-2-yl 3,5-diamino-4-chlorobenzoate (CAS 40362-33-2), are well-documented and serve as key comparators . These derivatives are often utilized in pharmaceutical synthesis, such as Lesinurad (a gout medication), highlighting their relevance in medicinal chemistry .

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

methyl 3,5-diamino-4-chlorobenzoate

InChI

InChI=1S/C8H9ClN2O2/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3H,10-11H2,1H3

InChI Key

QSBFYMBFQLOZNZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)N)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The ester group and substitution patterns significantly influence molecular weight, solubility, and stability. Below is a comparative analysis:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Purity Water Hazard (WGK)
Isobutyl 3,5-diamino-4-chlorobenzoate 32961-44-7 C₁₁H₁₅ClN₂O₂ 242.7 ≥95% 1 (low hazard)
Propan-2-yl 3,5-diamino-4-chlorobenzoate 40362-33-2 C₁₀H₁₃ClN₂O₂ ~228.7* N/A N/A
Methyl 3-amino-4-chlorobenzoate 40872-87-5 C₈H₈ClNO₂ 185.6 N/A N/A

Note: Molecular weight for Propan-2-yl derivative is calculated based on formula. Methyl 3,5-diamino-4-chlorobenzoate (hypothetical) would have a formula close to C₈H₈ClN₂O₂ with a molecular weight of ~200.6.

Key Observations:

  • Ester Group Impact: Methyl esters (e.g., Methyl 3-amino-4-chlorobenzoate) exhibit lower molecular weights and higher polarity compared to bulkier esters like isobutyl or propan-2-yl .
  • Substituent Effects: The presence of two amino groups in the 3,5-diamino derivatives enhances solubility in polar solvents, whereas chlorine at position 4 increases electronegativity and stability .

Stability and Reactivity

  • Isobutyl 3,5-diamino-4-chlorobenzoate: Stable under normal storage conditions but incompatible with oxidizing agents. Thermal decomposition releases hazardous gases like HCl and CO .

Toxicity and Environmental Impact

  • Isobutyl 3,5-diamino-4-chlorobenzoate: Classified as WGK 1 (low aquatic hazard) but poses risks of skin/eye irritation .
  • Methyl 3-amino-4-chlorobenzoate: No direct hazard data, but structurally similar mono-amino esters may share mild irritant properties.

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